1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea
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Overview
Description
1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea typically involves the reaction of 3-chloroaniline with 2-(1-methylcyclopropyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen substitution reactions can occur, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and agricultural chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-phenylurea: Lacks the cyclopropyl group, which may affect its biological activity and chemical properties.
1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)ethyl]urea: Similar structure but with an ethyl group instead of a phenyl group, leading to different reactivity and applications.
Uniqueness
1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea is unique due to the presence of both the chloro and cyclopropyl groups, which can influence its chemical reactivity and biological activity. These structural features may provide advantages in specific applications, such as enhanced stability or selectivity.
Properties
Molecular Formula |
C17H17ClN2O |
---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea |
InChI |
InChI=1S/C17H17ClN2O/c1-17(9-10-17)14-7-2-3-8-15(14)20-16(21)19-13-6-4-5-12(18)11-13/h2-8,11H,9-10H2,1H3,(H2,19,20,21) |
InChI Key |
XAZTWOABTRKUAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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